1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (HICA) is an aromatic aldehyde compound that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor, and is soluble in water and ethanol. HICA is a metabolite of the amino acid leucine, and is found in a variety of foods, including dairy products and some fruits and vegetables. HICA has a variety of biochemical and physiological effects, and is used in a number of laboratory experiments.
Scientific Research Applications
Polymer Industry
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde: can be a precursor in the synthesis of 1,3-Propanediol (1,3-PDO) , which is a valuable monomer in the polymer industry . 1,3-PDO is used to produce polytrimethylene terephthalate (PTT), a polymer known for its durability and elasticity, commonly used in textiles and plastics.
Green Chemistry
The hydroxy-propyl side chain of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde could be leveraged in green chemistry applications. Its potential to be derived from renewable feedstocks makes it an attractive compound for developing sustainable chemical processes .
Bioproduction Systems
This compound could play a role in the optimization of bioproduction systems. Its structural components might be involved in metabolic pathways for producing bio-based chemicals, serving as a building block for more complex molecules .
Synthetic Biology
In synthetic biology, the compound could be used to study and engineer biosynthetic pathways. Its indole ring, in particular, could be a key moiety in the design of new biological routes for the production of industrially relevant chemicals .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as interleukin-1 receptor-associated kinase 4 and Coagulation factor XI . These enzymes play crucial roles in immune response and blood coagulation, respectively.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence pathways related to immune response and blood coagulation .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and hepatic routes . These properties significantly impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it can be speculated that the compound may modulate immune response and blood coagulation .
properties
IUPAC Name |
1-(3-hydroxypropyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVKWWCJMWYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde |
Synthesis routes and methods
Procedure details
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